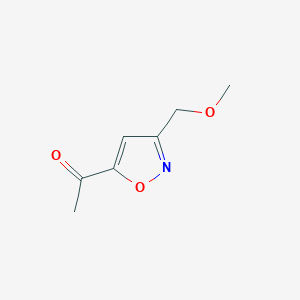![molecular formula C24H30N4O4 B12867720 (2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide)](/img/structure/B12867720.png)
(2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide) is a complex organic molecule featuring a biphenyl core substituted with dimethoxy groups and linked to two pyrrolidine-2-carboxamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide) typically involves several key steps:
-
Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound. The reaction is usually catalyzed by palladium complexes under basic conditions.
-
Introduction of Dimethoxy Groups: : The dimethoxy groups are introduced via electrophilic aromatic substitution, using methoxy-containing reagents such as dimethyl sulfate or methanol in the presence of a strong acid catalyst.
-
Attachment of Pyrrolidine-2-carboxamide Moieties: : The final step involves the coupling of the biphenyl core with pyrrolidine-2-carboxamide units. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the amide bonds, potentially converting them to amines under strong reducing conditions.
-
Substitution: : The biphenyl core can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study protein-ligand interactions, given its potential to form stable complexes with various biomolecules.
Medicine
Medically, the compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, the compound could be utilized in the development of advanced materials, such as polymers or coatings, due to its structural rigidity and functional versatility.
Mécanisme D'action
The mechanism of action of (2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core provides a rigid scaffold that can fit into binding pockets, while the pyrrolidine-2-carboxamide moieties can form hydrogen bonds and other interactions with the target. This binding can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide): shares similarities with other biphenyl derivatives and pyrrolidine-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a biphenyl core with dimethoxy groups and pyrrolidine-2-carboxamide moieties. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C24H30N4O4 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(2S)-N-[3-methoxy-2-[2-methoxy-6-[[(2S)-pyrrolidine-2-carbonyl]amino]phenyl]phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H30N4O4/c1-31-19-11-3-7-15(27-23(29)17-9-5-13-25-17)21(19)22-16(8-4-12-20(22)32-2)28-24(30)18-10-6-14-26-18/h3-4,7-8,11-12,17-18,25-26H,5-6,9-10,13-14H2,1-2H3,(H,27,29)(H,28,30)/t17-,18-/m0/s1 |
Clé InChI |
DFBWYDFYFULZRK-ROUUACIJSA-N |
SMILES isomérique |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)NC(=O)[C@@H]3CCCN3)NC(=O)[C@@H]4CCCN4 |
SMILES canonique |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)NC(=O)C3CCCN3)NC(=O)C4CCCN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


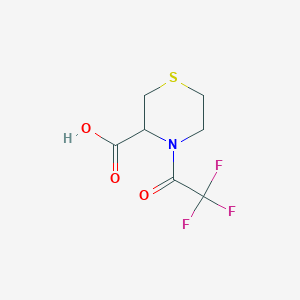
![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)
![7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12867654.png)
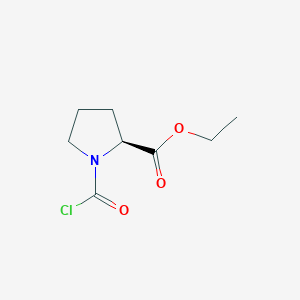
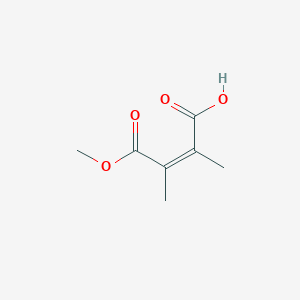
![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)
![Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)

![2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12867692.png)
![1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867710.png)
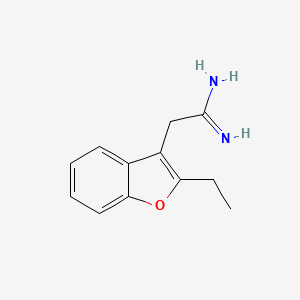
![6-Methyl-2-oxo-1,5-dihydropyrrolo[3,2-f][1,3]benzoxazole-7-carboxylic acid](/img/structure/B12867726.png)
![2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12867729.png)
